molecular formula C7H5F7OS B11088131 1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one

1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one

Cat. No.: B11088131
M. Wt: 270.17 g/mol
InChI Key: LDWHMJVRGKAIHK-UHFFFAOYSA-N
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Description

1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one is a fluorinated organic compound with a unique structure that includes both fluorine and sulfur atoms

Preparation Methods

The synthesis of 1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one typically involves the reaction of fluorinated alkenes with sulfur-containing reagents under controlled conditions. One common method involves the use of trifluoromethylated alkenes and thiols in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Mechanism of Action

The mechanism by which 1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The sulfur atom can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Compared to other fluorinated compounds, 1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one is unique due to the presence of both fluorine and sulfur atoms in its structure. Similar compounds include:

    2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile: This compound also contains multiple fluorine atoms but lacks the sulfur atom.

    1,1,1,3,3,3-hexafluoro-2-propanol: This compound contains fluorine atoms and a hydroxyl group instead of a sulfur atom.

    Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: This compound has a similar fluorinated structure but includes an ether linkage instead of a sulfur atom.

Properties

Molecular Formula

C7H5F7OS

Molecular Weight

270.17 g/mol

IUPAC Name

1-[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-enyl]sulfanylpropan-2-one

InChI

InChI=1S/C7H5F7OS/c1-3(15)2-16-5(8)4(6(9,10)11)7(12,13)14/h2H2,1H3

InChI Key

LDWHMJVRGKAIHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC(=C(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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